APDye 430 Alkyne
Description
Overview of Bioorthogonal Chemistry and its Significance in Biomolecular Studies
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biochemical processes. numberanalytics.comescholarship.org Coined in the early 2000s, the core principle of this field is to use chemical reactions that are orthogonal—or independent—to the cell's natural chemistry. numberanalytics.com These reactions rely on functional groups that are absent in biological systems, ensuring that the reactions are highly selective and specific to their intended targets. numberanalytics.com
The key principles of bioorthogonal chemistry include:
Selectivity: Reactions must target specific biomolecules with high precision, avoiding side reactions with other cellular components. numberanalytics.com
Biocompatibility: The reagents and reaction conditions must be non-toxic and function effectively within the aqueous environment of a living cell at physiological pH and temperature. escholarship.org
Rapid Kinetics: The reactions should proceed quickly even at the low concentrations typical for biological experiments. escholarship.org
The significance of bioorthogonal chemistry lies in its ability to enable the study of biomolecules in their natural context. numberanalytics.com It has become an essential tool for a wide range of applications, including genetic code expansion, drug target identification, antibody-drug conjugation, and advanced biomedical imaging. researchgate.netspringernature.com By allowing scientists to "click" probes onto specific biomolecules, this methodology provides unprecedented opportunities to visualize and understand complex cellular mechanisms. researchgate.net
Historical Context and Evolution of Coumarin-Based Dyes in Biological Research
APDye 430 Alkyne belongs to the coumarin (B35378) family of fluorescent dyes. lumiprobe.com Coumarins are a class of organic compounds based on a benzopyranone structure. The parent compound, coumarin, was first isolated from tonka beans in 1820. wikipedia.orgmdpi.com While the natural compound has its own biological properties, the development of synthetic coumarin derivatives revolutionized their application in science. wikipedia.org
In the mid-20th century, the fluorescent properties of coumarin derivatives began to be explored, leading to their use as optical brighteners and laser dyes. researchgate.net Their utility in biological research stems from several key characteristics:
Photostability and High Quantum Yield: Many coumarin dyes are resistant to photobleaching and efficiently convert absorbed light into emitted fluorescence.
Environmental Sensitivity: The fluorescence of many coumarins is sensitive to the polarity and viscosity of their local environment, making them useful as probes for studying molecular interactions and microenvironments within cells. mdpi.com
Tunable Spectral Properties: The core coumarin scaffold can be easily modified, allowing chemists to synthesize a wide array of dyes with different excitation and emission wavelengths, spanning from the ultraviolet to the visible spectrum. researchgate.net
APDye 430 is a sulfonated coumarin dye designed for enhanced water solubility and pH insensitivity (between pH 4 and 10), making it a robust tool for biological imaging applications such as flow cytometry and fluorescence microscopy. lumiprobe.comaatbio.comantibodies.com The addition of the alkyne functional group to this stable coumarin core creates this compound, a modern probe that combines the favorable photophysical properties of a coumarin dye with the power of bioorthogonal chemistry. lumiprobe.com
This compound: Properties and Research Findings
This compound is a specialized fluorescent probe designed for use in bioorthogonal chemistry. It is a derivative of the sulfonated coumarin dye AF 430, featuring a terminal alkyne group that enables its covalent attachment to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. lumiprobe.com Its fluorescence is stable across a wide pH range. aatbio.comantibodies.com
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the tables below. This data is critical for designing and interpreting experiments in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
| General Properties | |
| Appearance | Orange solid lumiprobe.comantibodies.com |
| Molecular Formula | C₂₅H₂₆N₂F₃KO₆S lumiprobe.comantibodies.com |
| Molecular Weight | 578.64 g/mol lumiprobe.comantibodies.com |
| Solubility | Good in water, DMF, and DMSO lumiprobe.comantibodies.com |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) antibodies.comlunanano.ca |
| Spectral Properties | |
| Excitation Maximum (λex) | 430-432 nm lumiprobe.comaatbio.com |
| Emission Maximum (λem) | 540-542 nm lumiprobe.comaatbio.com |
| Molar Extinction Coefficient (ε) | ~15,955 M⁻¹cm⁻¹ lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.23 lumiprobe.comantibodies.com |
Detailed Research Applications
The alkyne functionality of this compound makes it a prime candidate for "click chemistry" labeling. aatbio.com Researchers can introduce azide (B81097) groups into specific biomolecules (e.g., proteins, nucleic acids, or glycans) through metabolic labeling or chemical modification. Subsequent reaction with this compound in the presence of a copper catalyst results in stable, covalent labeling of the target molecule with the bright, green-fluorescing coumarin dye. lumiprobe.commedchemexpress.com This allows for precise visualization and tracking of the labeled molecules within cells or tissues.
The dye's large Stokes shift (the difference between the excitation and emission maxima, >110 nm) is particularly advantageous, as it minimizes spectral overlap and improves the signal-to-noise ratio in multiplex fluorescence experiments. aatbio.com Furthermore, its fluorescence is insensitive to pH changes in the physiological range (pH 4-10), ensuring a stable and reproducible signal in various cellular compartments and experimental conditions. aatbio.comlumiprobe.com These features make this compound a reliable tool for generating high-quality data in demanding applications like flow cytometry and antibody labeling. lumiprobe.comantibodies.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27F3N2O6S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H27F3N2O6S/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35) |
InChI Key |
SMAGMZHZHKKDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Bioorthogonal Chemical Methodologies for Conjugation with Apdye 430 Alkyne
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in APDye 430 Alkyne Applications
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction for conjugating molecules like this compound to azide-functionalized targets. lumiprobe.complos.org This reaction is known for its rapid kinetics, high yield, and specificity, proceeding readily in aqueous environments over a broad pH range (typically 4-12). ekb.egnih.gov The core of this methodology is the formation of a stable triazole linkage between the terminal alkyne of APDye 430 and an azide (B81097) group on a target molecule, catalyzed by Cu(I) ions. organic-chemistry.org
Reaction Kinetics and Mechanistic Considerations for this compound Conjugation
The CuAAC reaction represents a significant rate enhancement, on the order of 107 to 108, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The mechanism, while still a subject of some investigation, is generally understood to involve the coordination of the Cu(I) catalyst with the alkyne of APDye 430. This coordination lowers the pKa of the terminal alkyne proton, facilitating the formation of a copper-acetylide intermediate. units.it This intermediate then reacts with the azide-modified biomolecule.
Kinetic studies have revealed that the reaction can be second order with respect to the Cu(I) concentration, suggesting that a dicopper intermediate may be involved in the catalytic cycle. units.itmdpi.com This finding has implications for optimizing reaction conditions, as the concentration of the copper catalyst directly influences the reaction rate. The formation of the triazole product is highly favorable and results in a stable, inert linkage, making it ideal for biological applications. ekb.eg
Strategies for Optimizing CuAAC Efficiency and Biocompatibility in Research Systems
While highly effective, the use of copper in biological systems necessitates strategies to mitigate potential cytotoxicity and improve reaction efficiency. mdpi.com The primary concerns are the generation of reactive oxygen species (ROS) and the potential for off-target interactions of copper ions with biomolecules. nih.gov
To address the challenges of using copper in biological systems, a variety of chelating ligands have been developed. These ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation to Cu(II), which is inactive in this reaction. plos.orgresearchgate.net Furthermore, ligands protect biomolecules from copper-induced damage, including the formation of reactive oxygen species. frontiersin.org
One of the first and most widely used ligands was tris(benzyltriazolylmethyl)amine (TBTA). mdpi.com While effective, TBTA's poor water solubility often requires the use of organic co-solvents like DMSO, which can be detrimental to protein structure and function. plos.org This led to the development of water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). plos.orgfrontiersin.org THPTA and its derivatives not only exhibit improved water solubility but also accelerate the CuAAC reaction and reduce copper-mediated ROS production. plos.orgmdpi.com Other notable ligands include BTTAA and BTTES, which have also been designed to enhance reaction kinetics and biocompatibility. mdpi.com The choice of ligand is critical for achieving high conjugation efficiency while preserving the integrity of the biological system.
| Ligand | Key Features | Reference |
| TBTA | First widely used ligand, effective but has low water solubility. | mdpi.com |
| THPTA | Water-soluble derivative of TBTA, accelerates reaction and reduces ROS. | plos.orgfrontiersin.org |
| BTTAA | A water-soluble TBTA derivative developed to improve reaction kinetics. | mdpi.combiorxiv.org |
| BTTES | Another water-soluble TBTA derivative designed for enhanced performance. | mdpi.com |
The CuAAC reaction is remarkably tolerant of a wide range of solvents and pH conditions, a key advantage for its use in diverse biological research settings. ekb.egnih.gov The reaction generally proceeds well in aqueous buffers, which is ideal for working with proteins and other biomolecules. nih.gov However, the solubility of the reactants, particularly the fluorescent probe and any organic linkers, can be a consideration. In cases where the alkyne- or azide-modified molecule has limited aqueous solubility, the addition of organic co-solvents such as DMSO, DMF, or MeCN may be necessary. nih.gov It is important to minimize the concentration of these organic solvents to avoid denaturation or precipitation of biomolecules. nih.gov
The pH of the reaction medium can also influence the reaction rate and the stability of the reactants. CuAAC is effective across a broad pH range, typically between 4 and 12. nih.gov For most bioconjugation applications, a pH around 7 is recommended. nih.gov It is advisable to avoid buffers containing high concentrations of coordinating species, such as Tris or high levels of chloride, as these can compete with the ligand for copper binding and slow the reaction. nih.gov The use of non-coordinating buffers is generally preferred to ensure optimal catalytic activity.
Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
To circumvent the potential toxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govaxispharm.com This methodology utilizes a strained cycloalkyne that reacts with an azide without the need for a metal catalyst. axispharm.com The inherent ring strain of the cycloalkyne provides the driving force for the reaction. google.com APDye 430 can be conjugated to azide-modified biomolecules using this copper-free approach by first reacting it with a strained cycloalkyne derivative.
Design Principles of Strained Cycloalkynes for this compound Coupling
The reactivity in SPAAC is directly related to the degree of ring strain in the cycloalkyne. google.com The ideal cycloalkyne for SPAAC should have a balance of high reactivity and stability for practical handling. The design of strained cycloalkynes focuses on destabilizing the ground state of the alkyne by deforming its preferred linear geometry within a cyclic structure. nsf.gov
Several strategies are employed to increase the strain and, consequently, the reactivity of cycloalkynes:
Ring Size: Smaller cycloalkyne rings are generally more strained and reactive. Cyclooctynes are the most commonly used class of strained alkynes for SPAAC as they offer a good compromise between reactivity and stability. nsf.gov
Annulation: Fusing additional rings to the cycloalkyne core, as seen in dibenzocyclooctynes (DIBO), can further increase ring strain and accelerate the reaction. nih.govresearchgate.net
Electronic Effects: The introduction of electron-withdrawing groups adjacent to the alkyne can lower the energy of the transition state, thereby increasing the reaction rate. rsc.org This principle of electronic activation can be combined with ring strain to create highly reactive yet stable cycloalkynes. nih.gov
Commonly used strained cycloalkynes include derivatives of cyclooctyne (B158145) (OCT), bicyclononyne (BCN), dibenzocyclooctyne (DIBO), and difluorinated cyclooctynes (DIFO), each offering different reactivity profiles and stability. axispharm.comnih.gov The choice of the specific strained cycloalkyne to be coupled with this compound will depend on the desired reaction kinetics and the specific requirements of the biological system under investigation.
| Strained Cycloalkyne | Design Principle | Reference |
| Cyclooctyne (OCT) | Moderate ring strain in an eight-membered ring. | nsf.gov |
| Bicyclononyne (BCN) | Increased strain through a bicyclic structure. | nih.gov |
| Dibenzocyclooctyne (DIBO) | Annulation of benzene (B151609) rings to increase strain. | nih.govresearchgate.net |
| Difluorinated Cyclooctyne (DIFO) | Electronic activation through electron-withdrawing fluorine atoms. | axispharm.com |
Comparative Analysis of SPAAC and CuAAC for Specific Research Applications of this compound
The most prominent bioorthogonal reactions involving the alkyne functional group are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage, but their mechanisms and ideal applications differ significantly, influencing the choice of methodology for studies utilizing APDye 430.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): this compound is designed for the CuAAC reaction, a highly efficient and regioselective process that joins the terminal alkyne of the dye with an azide-modified biomolecule. hodoodo.combroadpharm.com This reaction is characterized by its rapid kinetics and high yields under mild, often aqueous, conditions. axispharm.com The key requirement is the presence of a copper(I) catalyst, which is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. axispharm.com
CuAAC is exceptionally well-suited for in vitro applications where the components can be controlled. This includes the labeling of purified proteins, nucleic acids, or other biomolecules that have been functionalized with an azide group. Its efficiency makes it ideal for creating fluorescent probes, labeling components for pull-down assays, and preparing fluorescently tagged standards for quantitative analyses.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living cells and organisms. epfl.chmedchemexpress.com SPAAC was developed as a copper-free alternative to circumvent this issue. broadpharm.comepfl.ch This reaction does not use a terminal alkyne like that on the standard this compound. Instead, it requires a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). medchemexpress.commedchemexpress.eu To utilize SPAAC, one would use a derivative of the fluorophore, such as APDye 430 DBCO . hodoodo.comaxispharm.combroadpharm.com This strained alkyne reacts spontaneously with an azide-functionalized molecule, driven by the release of ring strain, requiring no catalyst. medchemexpress.commedchemexpress.com
SPAAC is the method of choice for applications involving live-cell imaging and experiments in whole organisms. medchemexpress.com Researchers can metabolically incorporate azide-containing sugars, amino acids, or nucleosides into cellular components and then use APDye 430 DBCO to visualize these targets in their native environment without concerns of copper-induced toxicity.
The selection between CuAAC and SPAAC for use with the APDye 430 scaffold is therefore dictated by the experimental system, as detailed in the comparative table below.
| Feature | CuAAC with this compound | SPAAC with APDye 430 DBCO |
| Catalyst Requirement | Copper(I) is essential. axispharm.com | Catalyst-free. broadpharm.commedchemexpress.com |
| Primary Application | In vitro labeling (e.g., purified proteins, fixed cells). | Live-cell and in vivo imaging. medchemexpress.com |
| Toxicity Concerns | Copper catalyst is cytotoxic, limiting live-cell use. epfl.ch | Minimal toxicity, ideal for biological systems. medchemexpress.com |
| Reaction Partner | Azide-modified biomolecule. hodoodo.com | Azide-modified biomolecule. medchemexpress.eu |
| Kinetics | Very fast with catalyst. | Fast, dependent on the specific cyclooctyne's strain. |
| Required Dye Derivative | This compound . hodoodo.com | APDye 430 DBCO (or other strained alkynes). axispharm.combroadpharm.com |
Emerging Bioorthogonal Reactions Compatible with this compound Scaffolds
Beyond the foundational azide-alkyne cycloadditions, the versatility of the APDye 430 fluorophore scaffold allows for its integration into other advanced bioorthogonal ligation strategies. These emerging methods offer alternative kinetic profiles, reaction partners, and functionalities.
Integration of Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry with this compound Derivatives
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it highly effective for detecting low-abundance targets. google.com This reaction typically occurs between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO). google.comgoogle.com
To make the APDye 430 core compatible with IEDDA, it is derivatized with one of the reaction partners. Commercially available BP Fluor 430 tetrazine (an APDye 430 equivalent) serves as the fluorescent reporter. hodoodo.combroadpharm.com This molecule can be used to label biomolecules that have been functionalized with a strained alkene like TCO or a bicyclononyne (BCN). google.comgoogle.com The reaction is catalyst-free and proceeds rapidly at low concentrations under physiological conditions, releasing nitrogen gas as the sole byproduct. google.com This makes the APDye 430 tetrazine derivative a powerful tool for time-resolved studies and applications requiring rapid signal generation.
Exploration of Other Orthogonal Ligation Strategies for this compound
The core structure of APDye 430 can be functionalized with various chemical groups, opening the door to other orthogonal ligation strategies beyond click chemistry and IEDDA. One such strategy involves the formation of a hydrazone.
A APDye 430 hydrazide derivative is available, which contains a hydrazide moiety (-C(O)NHNH₂). broadpharm.com This group can react specifically and under mild conditions with an aldehyde or ketone group to form a stable hydrazone linkage. google.com Since aldehydes and ketones are generally absent from native proteins and other biomolecules, this reaction exhibits excellent bioorthogonality. google.com
This ligation strategy is particularly useful for labeling biomolecules into which an aldehyde or ketone group has been specifically introduced. This can be achieved through various methods, such as the enzymatic oxidation of a specific serine residue within an engineered peptide tag or the periodate (B1199274) oxidation of cis-diols found in glycoproteins. The subsequent reaction with APDye 430 hydrazide provides a robust method for site-specific labeling.
Applications of Apdye 430 Alkyne in Advanced Biomolecular Research
Protein Labeling Strategies Utilizing APDye 430 Alkyne Conjugates
The functional alkyne group of APDye 430 allows for its covalent attachment to proteins that have been modified to contain an azide (B81097) group. This conjugation is highly specific and forms a stable triazole linkage, enabling the sensitive detection and visualization of the labeled proteins. nih.gov
Metabolic Labeling of Proteins for Proteome-Wide Analysis with this compound
Metabolic labeling is a powerful technique for studying newly synthesized proteins within a complex proteome. This method involves introducing non-canonical amino acids (ncAAs) containing bioorthogonal functional groups, such as an azide, into cellular proteins during translation. nih.gov L-azidohomoalanine (AHA), an analog of methionine, is a commonly used ncAA for this purpose. nih.gov Cells are cultured in a medium where methionine is replaced by AHA, leading to its incorporation into newly synthesized proteins.
Following metabolic labeling, the azide-modified proteome can be detected using this compound. The alkyne group on the dye reacts with the azide groups on the newly synthesized proteins via CuAAC, resulting in fluorescently tagged proteins. This allows for the visualization of protein synthesis dynamics and the identification of proteins that are actively being translated under specific cellular conditions. Quantitative analysis of the fluorescent signal can provide insights into changes in protein expression levels in response to various stimuli. nih.gov
| Technique | Description | Key Reagents |
| Metabolic Labeling | Incorporation of an azide-bearing non-canonical amino acid into newly synthesized proteins. | L-azidohomoalanine (AHA) |
| Click Chemistry Reaction | Copper-catalyzed cycloaddition between the azide on the protein and the alkyne on the dye. | This compound, Copper(I) catalyst |
| Detection | Visualization and quantification of fluorescently labeled proteins. | Fluorescence microscopy, flow cytometry, gel electrophoresis |
Site-Specific Protein Functionalization via Genetically Encoded Non-Canonical Amino Acids and this compound
While metabolic labeling provides a global view of protein synthesis, site-specific labeling allows for the study of individual proteins with high precision. This is achieved by genetically encoding a non-canonical amino acid with an azide or alkyne group at a specific position within a protein of interest. nih.govnih.gov This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the ncAA at that specific site during protein translation. mdpi.com
Once the protein of interest is expressed with the site-specifically incorporated azide-containing ncAA, it can be selectively labeled with this compound. This approach offers precise control over the location of the fluorescent probe, which is critical for studying protein structure, function, and interactions without disrupting the protein's native conformation. nih.gov The efficiency of ncAA incorporation can be high, enabling the production of homogeneously labeled proteins for detailed biophysical and cellular studies. nih.gov
Activity-Based Protein Profiling (ABPP) Employing this compound Probes
Activity-based protein profiling (ABPP) is a chemoproteomic strategy used to assess the functional state of enzymes in complex biological samples. nih.gov ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. ox.ac.uk These probes typically consist of a reactive group that targets a particular amino acid residue in the enzyme's active site and a reporter tag for detection and enrichment.
For enhanced versatility, ABPP probes can be designed with a bioorthogonal alkyne handle instead of a bulky fluorophore. nih.gov After the alkyne-containing probe has reacted with its target enzymes in a cell lysate or in living cells, this compound can be attached via a click reaction. nih.gov This two-step approach allows for the use of smaller, more cell-permeable probes and provides flexibility in the choice of the reporter tag. Quantitative mass spectrometry-based ABPP can then be used to identify the labeled enzymes and quantify changes in their activity, providing valuable insights into enzyme function in health and disease. researchgate.net
| ABPP Component | Function | Example |
| Reactive Group | Covalently binds to the active site of a target enzyme class. | Fluorophosphonate, Iodoacetamide |
| Bioorthogonal Handle | A small, non-perturbative group for subsequent labeling. | Alkyne |
| Reporter Tag | A fluorescent dye for detection and visualization. | APDye 430 Azide (reacts with alkyne handle) |
Antibody Conjugation for Immunological Research with this compound
Fluorescently labeled antibodies are indispensable tools in immunological research, used in techniques such as flow cytometry, immunofluorescence microscopy, and western blotting. The conjugation of this compound to antibodies allows for the highly specific detection of target antigens. To achieve this, the antibody must first be modified to contain an azide group.
Several strategies exist for introducing azides into antibodies. One common method involves the chemical modification of lysine (B10760008) residues or the N-terminus. nih.gov Alternatively, site-specific methods can be employed to introduce an azide at a precise location, often in the Fc region of the antibody, to ensure that the antigen-binding sites remain unaffected. bioglyco.com This can be achieved through enzymatic modification of the antibody's glycans or by incorporating an azide-bearing ncAA. nih.govbioglyco.com Once the antibody is azide-modified, this compound can be efficiently conjugated to it via a copper-catalyzed or a strain-promoted azide-alkyne cycloaddition reaction. nih.gov This modular approach allows for the creation of custom-labeled antibodies with well-defined dye-to-antibody ratios. thermofisher.com
Nucleic Acid Research Applications of this compound
Similar to proteins, nucleic acids can be functionalized with azide groups to enable their detection with this compound. This has opened up new avenues for studying DNA replication, transcription, and other processes involving nucleic acids.
Enzymatic Incorporation of Alkyne-Modified Nucleotides for DNA/RNA Labeling with this compound
Alkyne-modified nucleotides can be enzymatically incorporated into DNA and RNA by polymerases. nih.gov For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is an alkyne-containing analog of thymidine (B127349) that is readily incorporated into newly synthesized DNA during replication. Cells are incubated with EdU, which is then incorporated into the DNA of proliferating cells. Subsequently, the alkyne-functionalized DNA can be labeled with an azide-modified fluorescent dye. While this is a common approach, the reverse is also possible, where an azide-modified nucleotide is incorporated and then labeled with this compound.
Post-Synthetic Modification of Oligonucleotides and Aptamers for Fluorescence Studies with this compound
Post-synthetic modification is a powerful strategy for introducing functional moieties like fluorophores into oligonucleotides and aptamers at specific locations. The use of click chemistry, for which this compound is designed, provides a robust method for this purpose. atdbio.comnih.gov The process typically involves the initial synthesis of an oligonucleotide or aptamer that incorporates a nucleoside modified with a reactive partner for the alkyne, most commonly an azide. This azide-modified nucleic acid is then reacted with this compound in the presence of a copper(I) catalyst. glenresearch.comlumiprobe.com The result is a stable, covalently labeled oligonucleotide with the APDye 430 fluorophore attached via a triazole linkage. idtdna.com
This method offers significant advantages over traditional labeling techniques. The small size of the alkyne and azide groups minimizes potential interference with the hybridization or binding properties of the nucleic acid. Furthermore, the reaction's high efficiency and specificity ensure a high yield of precisely labeled product, which can be readily purified. glenresearch.com A similar approach has been demonstrated with the dye "Eterneon™-(350/430)-azide," which was successfully "clicked" onto alkyne-modified oligonucleotides, confirming the viability of this labeling strategy for dyes in this spectral range. implen.de
The resulting fluorescently tagged oligonucleotides and aptamers are instrumental in a variety of fluorescence-based studies. These labeled probes are essential for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. For aptamers, the attachment of a fluorophore like APDye 430 is crucial for developing biosensors, where a change in fluorescence upon target binding can be used for quantification and detection. biosynth.com
Table 1: Key Reagents for Post-Synthetic Labeling of Oligonucleotides
| Reagent Type | Function | Role in Labeling with APDye 430 |
|---|---|---|
| Alkyne-modified Oligonucleotide | The biomolecule to be labeled. | Provides the reactive handle for the dye. |
| APDye 430 Azide | The fluorescent reporter dye. | Covalently attaches to the oligonucleotide. |
| Copper(I) Catalyst | Facilitates the cycloaddition reaction. | Enables the "click" reaction to proceed efficiently. |
| Stabilizing Ligand (e.g., TBTA) | Protects DNA from copper-induced damage. | Ensures the integrity of the labeled oligonucleotide. glenresearch.com |
Investigation of Nucleic Acid Structure and Dynamics through this compound Tagging
Once APDye 430 is attached to a nucleic acid, the resulting probe becomes a powerful tool for investigating the structure and dynamics of DNA and RNA. The fluorescence properties of the attached dye can be sensitive to its local environment, providing insights into conformational changes, hybridization events, and interactions with other molecules. acs.org
For instance, oligonucleotides labeled with APDye 430 can be used as probes in hybridization assays. A change in fluorescence intensity or polarization upon the probe binding to its complementary target sequence can be monitored to study the kinetics and thermodynamics of duplex formation. The strategic placement of the dye within the oligonucleotide allows for the study of specific structural features. For example, internal labeling of DNA with fluorogenic dyes via click chemistry has been shown to create probes where fluorescence increases upon duplex formation, and mismatches in the target sequence can lead to reduced fluorescence. acs.org
Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed by using APDye 430 in conjunction with a suitable quencher or another fluorophore. By placing the FRET pair at different positions on one or more nucleic acid strands, distance-dependent changes in fluorescence can be measured, providing information on the folding of complex nucleic acid structures like aptamers or ribozymes, and monitoring dynamic processes such as protein-nucleic acid binding.
Lipid and Glycan Labeling Using this compound Derivatives
Metabolic Labeling of Lipids for Cellular Trafficking and Localization Studies with this compound
Understanding the subcellular localization and trafficking of lipids is crucial for cell biology. Metabolic labeling using bioorthogonal chemistry offers a powerful method to visualize lipids in their native cellular context. frontiersin.org This strategy involves introducing a lipid precursor containing a small, non-disruptive chemical reporter, such as an alkyne group, into cells. bohrium.comnih.gov For example, cells can be cultured with propargylcholine, an analog of choline (B1196258) that bears a terminal alkyne group. harvard.edu This analog is incorporated into choline-containing phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518) through the cell's natural biosynthetic pathways. harvard.edu
After a period of metabolic incorporation, the cells are fixed, and the alkyne-tagged lipids are detected by a click reaction with a fluorescent azide, such as APDye 430 Azide. axispharm.comharvard.edu This reaction covalently attaches the bright, stable APDye 430 fluorophore to the newly synthesized lipids, allowing their visualization by fluorescence microscopy. nih.gov This approach enables the high-resolution imaging of lipid distribution in various organelles and the tracking of their movement through cellular trafficking pathways. nih.gov The combination of alkyne-lipid analogs and fluorescent azide reporters provides a versatile platform for studying lipid metabolism and transport in detail. frontiersin.org
Table 2: Workflow for Metabolic Labeling and Imaging of Lipids
| Step | Description | Key Reagent Example |
|---|---|---|
| 1. Incubation | Live cells are cultured with a lipid analog containing an alkyne group. | Propargylcholine or Alkyne-Oleate nih.govharvard.edu |
| 2. Metabolic Incorporation | The cell's enzymatic machinery incorporates the analog into complex lipids. | N/A |
| 3. Fixation & Permeabilization | Cells are fixed to preserve their structure and permeabilized to allow entry of the detection reagent. | Paraformaldehyde, Saponin nih.gov |
| 4. Click Reaction | The alkyne-labeled lipids are covalently reacted with a fluorescent azide. | APDye 430 Azide axispharm.com |
| 5. Imaging | The distribution of the newly synthesized, fluorescently-tagged lipids is visualized. | Fluorescence Microscopy |
Glycan Profiling and Imaging Enabled by this compound Conjugation
Glycans play critical roles in cell signaling, recognition, and disease. Visualizing glycans in situ provides valuable insights into their biological functions. Similar to lipid labeling, a two-step chemical reporter strategy can be used for glycan imaging. pnas.org This process begins with the metabolic labeling of cellular glycans using an unnatural monosaccharide that has been modified to contain a bioorthogonal chemical handle, such as an azide or an alkyne. jove.comsigmaaldrich.com For example, cells can be treated with an azide-modified sugar, which is then processed by the glycan biosynthetic machinery and incorporated into various glycoconjugates like glycoproteins and glycolipids. nih.govtechnologynetworks.com
Following metabolic incorporation, the azide-tagged glycans are specifically detected through a click reaction with an alkyne-functionalized probe. nih.gov this compound is an ideal reagent for this step, as its terminal alkyne reacts efficiently with the azide-modified glycans. axispharm.com This covalent ligation attaches the APDye 430 fluorophore to the target glycans, enabling their visualization by fluorescence microscopy. This method has been successfully used to image various glycan structures on the surface of cultured cells and even in whole organisms like zebrafish embryos. jove.comnih.gov This technique allows for dynamic imaging of glycan biosynthesis and trafficking, offering a powerful alternative to traditional lectin or antibody-based detection methods. jove.com
Advanced Fluorescence Imaging and Spectroscopic Methodologies with Apdye 430 Alkyne
High-Resolution Fluorescence Microscopy Techniques Utilizing APDye 430 Alkyne
The unique combination of a small, bioorthogonal reactive handle and robust photophysical properties makes this compound a valuable reagent for high-resolution fluorescence microscopy.
The ability to visualize dynamic processes within their native context is a central goal of cell biology. This compound is well-suited for live-cell imaging due to its membrane permeability and the bioorthogonal nature of the click reaction. nih.gov Researchers can introduce azide-modified precursors of biomolecules, such as amino acids (e.g., azidohomoalanine, Aha) or nucleosides (e.g., 5-ethynyl-2´-deoxyuridine, EdU, where the roles of alkyne and azide (B81097) are reversed), into living cells. nih.govnih.gov These precursors are incorporated by the cell's natural metabolic machinery into newly synthesized proteins or DNA.
Subsequent labeling with this compound via the CuAAC reaction allows for the specific visualization of these newly created biomolecules. nih.gov The high quantum yield and photostability of the coumarin (B35378) core of APDye 430 enable extended time-lapse imaging experiments to track protein localization, trafficking, and turnover without rapid signal loss. nih.gov The small size of the alkyne tag minimizes potential perturbations to the natural function and interactions of the labeled biomolecule, a significant advantage over larger fluorescent protein tags. nih.gov
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization of subcellular structures with near-molecular resolution. ibidi.commicroscopyandimaging.com The selection of appropriate fluorescent probes is critical for the success of these methods. Techniques like Stimulated Emission Depletion (STED) microscopy and single-molecule localization microscopies (SMLM) such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) place stringent demands on the brightness and photostability of the fluorophore. mdpi.com
This compound's characteristics make it a suitable candidate for these advanced imaging modalities. For STED microscopy, a bright, photostable dye is required to withstand the high laser intensities of both the excitation and depletion beams. ucsd.edu Dyes such as Alexa Fluor 488, which is spectrally close to APDye 430, have been successfully used in STED imaging. thermofisher.commcgill.ca
For SMLM techniques like STORM and PALM, which rely on the stochastic activation and precise localization of individual fluorophores, the brightness of each molecule is paramount for achieving high localization precision. nih.govresearchgate.net The ability to conjugate this compound to specific targets via click chemistry provides a precise method for labeling structures of interest, such as cytoskeletal filaments or membrane glycans, for subsequent super-resolution analysis. ibidi.com
Flow cytometry enables the high-throughput analysis of single cells within a heterogeneous population. nih.govnih.gov When coupled with fluorescent labeling, it can provide quantitative data on the expression of specific molecules or the status of cellular processes. kcasbio.com The use of this compound with click chemistry offers a robust method for quantitative flow cytometry. nih.gov
A key application is in the analysis of cell proliferation. Cells can be incubated with an alkyne-modified nucleoside like EdU, which is incorporated into the DNA of cells undergoing synthesis (S-phase). thermofisher.com Following fixation and permeabilization, an azide-functionalized APDye 430 can be "clicked" onto the incorporated EdU. The resulting intense and stable fluorescence of the APDye 430 allows for the precise quantification of the percentage of cells in S-phase. tandfonline.com This click-based method is often milder than traditional antibody-based detection of bromodeoxyuridine (BrdU), which requires harsh DNA denaturation steps that can degrade other cellular epitopes. thermofisher.com The brightness of APDye 430 ensures a high signal-to-noise ratio, facilitating the clear separation of positive and negative cell populations for accurate quantification. vectorlabs.com
Förster Resonance Energy Transfer (FRET) Studies Employing this compound
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores on a nanometer scale (typically 1-10 nm). aatbio.com It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor. aatbio.com
The design of effective FRET pairs requires careful spectral matching: the emission spectrum of the donor must overlap significantly with the excitation spectrum of the acceptor. aatbio.com APDye 430, with its emission maximum around 540 nm, is well-suited to act as a FRET donor to a variety of acceptor fluorophores that absorb in the green-yellow to orange range. vectorlabs.com
Research has shown that Alexa Fluor 430, the spectral and structural equivalent of APDye 430, forms a favorable FRET pair with the fluorescent protein mCherry. researchgate.net This specific donor-acceptor pair has a calculated Förster radius (R₀)—the distance at which FRET efficiency is 50%—of 6.05 nm, a useful range for studying many protein-protein interactions. researchgate.net
In a typical experimental design, this compound could be used to label a specific protein of interest that has been metabolically engineered to contain an azide group. If this protein is hypothesized to interact with a second protein genetically fused to mCherry, the occurrence of FRET upon cellular stimulation would provide direct evidence of their interaction in living cells. The alkyne handle allows for site-specific incorporation of the donor dye, providing precise control over the geometry of the FRET system. Other coumarin derivatives have also been successfully paired with fluorescein (B123965) for FRET studies of DNA structure, highlighting the versatility of the coumarin scaffold as a FRET donor. researchgate.net
| FRET Donor | FRET Acceptor | Förster Radius (R₀) | Application Context | Source(s) |
| Alexa Fluor 430 | mCherry | 6.05 nm | Protein-protein interaction | researchgate.net |
| Coumarin | Fluorescein | N/A | DNA structure analysis | researchgate.net |
| Methoxycoumarin (Mcm) | Acridonylalanine (Acd) | 1.5 - 4.0 nm | Protein conformational changes | nih.gov |
Development of "Smart" and Photoactivatable Probes Incorporating this compound
"Smart" probes, also known as environmentally sensitive or activatable probes, are fluorophores whose optical properties change in response to a specific biological event or external stimulus. This includes photoactivatable ("caged") probes that are fluorescently silent until activated by light, and fluorogenic probes that exhibit a significant increase in fluorescence upon reacting with their target. nih.govnih.gov The coumarin scaffold of APDye 430 is a versatile platform for the development of such probes. nih.govscispace.com
By installing a photo-labile "caging" group onto the coumarin core, its fluorescence can be temporarily quenched. acs.orgscilit.com Irradiation with light of a specific wavelength cleaves the caging group, restoring the dye's fluorescence. nih.gov This strategy allows for precise spatiotemporal control over fluorescent signaling, enabling pulse-chase experiments to track the movement and fate of labeled molecules from a specific location and time point within a cell. nih.govacs.org
Furthermore, fluorogenic probes have been designed based on the click reaction itself. For example, a 3-azido-7-hydroxycoumarin (B34554) is non-fluorescent, but upon reacting with a terminal alkyne—such as one present on a modified biomolecule—the resulting triazole product becomes intensely fluorescent. tandfonline.com This "click-on" activation mechanism provides a very high signal-to-noise ratio, as the fluorescence only appears where the reaction has occurred, minimizing background from unbound probes. nih.gov While this compound itself is constitutively fluorescent, its core structure can be modified to create these advanced, activatable versions for highly specific and low-background imaging applications. nih.gov
Design Principles for Fluorogenic this compound Conjugates
Fluorogenic probes are molecules that exhibit a significant increase in fluorescence intensity upon reacting with their target. In the context of this compound, fluorogenicity is typically achieved by modulating the electronic properties of the coumarin fluorophore. The alkyne group, prior to the click reaction, can act as a fluorescence quencher. The design of such probes is centered on principles of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT). nih.gov
The core principle behind many fluorogenic alkyne probes, including those based on a coumarin structure like APDye 430, is the quenching of the fluorophore's emission in the unreacted state. The introduction of an electron-withdrawing alkyne group can create a non-fluorescent state. nih.gov Upon a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the formation of the triazole ring alters the electronic landscape of the molecule. nih.gov This transformation restores the electron delocalization within the coumarin system, leading to a significant increase in fluorescence quantum yield. nih.gov
Several strategies are employed in the design of fluorogenic coumarin-based alkyne probes:
Direct Alkyne Substitution: In the simplest design, the alkyne moiety is directly conjugated to the coumarin core in a position that facilitates fluorescence quenching. The electron-withdrawing nature of the alkyne group can disrupt the excited state of the fluorophore, leading to non-radiative decay pathways. The subsequent click reaction with an azide-containing target molecule converts the alkyne into a triazole, which is less electron-withdrawing and restores the fluorescence of the coumarin dye. nih.gov
Modulation via Intramolecular Charge Transfer (ICT): The alkyne group can be positioned to induce an ICT state that is non-emissive. Upon reaction, the altered electronic properties of the newly formed triazole disrupt this ICT process, switching the fluorophore to a fluorescent state. nih.gov
Proximity-Induced Quenching: In more complex designs, the alkyne-bearing fluorophore might be held in close proximity to a quenching molecule. The click reaction can then induce a conformational change that separates the fluorophore from the quencher, thereby restoring fluorescence.
The effectiveness of a fluorogenic probe is often quantified by its fluorescence enhancement or "turn-on" ratio, which is the ratio of the fluorescence intensity after the reaction to that before the reaction. For coumarin-based fluorogenic probes, this ratio can be substantial, often exceeding several hundred-fold. nih.gov
| Parameter | Unreacted this compound (Hypothetical) | APDye 430-Triazole Conjugate (Hypothetical) | Description |
| Fluorescence State | Quenched / "Off" | Fluorescent / "On" | The click reaction with an azide triggers a transition from a non-emissive to an emissive state. |
| Quantum Yield | Low | High | The formation of the triazole ring significantly increases the efficiency of photon emission. |
| Excitation Max (nm) | ~432 | ~432 | The excitation wavelength is largely determined by the coumarin core and may not shift significantly. vectorlabs.com |
| Emission Max (nm) | ~539 | ~539 | The emission wavelength is also characteristic of the coumarin fluorophore. vectorlabs.com |
| Turn-on Ratio | - | >100-fold | Represents the fold-increase in fluorescence intensity upon reaction. |
This table is based on the general principles of fluorogenic coumarin-alkyne probes. Specific values for this compound would require experimental validation.
Detailed research findings on other coumarin-based fluorogenic probes have demonstrated the utility of this approach. For instance, studies have shown that 3-azido-7-hydroxycoumarin is effectively non-fluorescent but becomes highly fluorescent upon reaction with an alkyne-containing molecule, making it a valuable tool for detecting cellular proliferation. nih.gov These findings underscore the potential of a similarly designed this compound system for high-contrast biological imaging.
Spatiotemporal Control of Labeling via Photoactivation of this compound Systems
Spatiotemporal control over molecular labeling is crucial for studying dynamic biological processes. Photoactivatable probes, which can be "switched on" with light, offer a powerful method to achieve such control. For this compound, this can be realized by incorporating a photolabile "caging" group that masks the alkyne functionality or the fluorescence of the coumarin dye. nih.gov
The fundamental principle involves installing a photoremovable protecting group that renders the probe inert or non-fluorescent. Upon irradiation with a specific wavelength of light, this caging group is cleaved, liberating the active alkyne for a click reaction or uncaging the fluorophore to allow fluorescence. This light-directed activation enables researchers to define with high precision both the location (spatio-) and the timing (temporal) of the labeling event. nih.gov
Key strategies for achieving spatiotemporal control with coumarin-based alkyne systems include:
Caged Alkyne Probes: The alkyne group itself can be chemically modified with a photolabile protecting group. This "caged" alkyne is unreactive towards azides in the dark. When exposed to light of a specific wavelength (often UV or near-UV), the protecting group is removed, and the alkyne becomes available for the click reaction. This allows for the initiation of labeling in a user-defined region of interest within a cell or tissue.
Caged Fluorophores: Alternatively, the coumarin fluorophore of APDye 430 can be caged. In this design, the alkyne is available for reaction, but the resulting conjugate remains non-fluorescent until it is photoactivated. This approach is particularly useful for pulse-chase experiments where a population of molecules can be labeled in the dark and then visualized at a later time point by photoactivation. nih.gov
Dual-Activation Systems: A more sophisticated approach combines both fluorogenic and photoactivatable properties. In such a system, the probe is initially non-fluorescent and unreactive. A click reaction with the target generates a non-fluorescent intermediate, which can then be photoactivated to become fluorescent. This dual-trigger mechanism provides an exceptionally high signal-to-noise ratio and precise control over the fluorescent signal. nih.gov
The choice of the photolabile group is critical and is determined by the desired activation wavelength, uncaging efficiency, and biocompatibility. Nitrobenzyl derivatives are common caging groups that can be cleaved with UV light. nih.gov
| Parameter | Caged State (Before Photoactivation) | Uncaged State (After Photoactivation) | Description |
| Reactivity/Fluorescence | Inactive / Non-fluorescent | Active / Fluorescent | Light-induced cleavage of a caging group initiates reactivity or fluorescence. |
| Activation Wavelength | Typically UV or near-UV | - | The specific wavelength depends on the photolabile protecting group used. |
| Spatiotemporal Resolution | High | High | Precise control over the location and timing of activation is possible. |
| Application | Pulse-chase labeling, tracking molecular dynamics | Imaging of labeled molecules | Allows for the study of dynamic processes in living cells. |
This table outlines the general characteristics of photoactivatable systems based on coumarin fluorophores. The specific properties would depend on the particular caging group employed with this compound.
Research on photoactivatable coumarins has demonstrated their utility in various biological applications, including the tracking of cell-cell communication and the controlled release of bioactive molecules. nih.gov These studies provide a strong foundation for the development of photoactivatable this compound probes for advanced live-cell imaging experiments.
Comparative Analysis and Methodological Considerations in Apdye 430 Alkyne Research
Performance Evaluation of APDye 430 Alkyne Against Other Fluorescent Probes
The utility of a fluorescent probe is determined by several key performance indicators. This section evaluates this compound based on its photostability, quantum yield, hydrophilicity, aggregation tendencies, and signal-to-noise ratio in comparison to other commonly used dyes.
Photostability and Quantum Yield in Diverse Research Environments
This compound, a sulfonated coumarin (B35378) dye, is recognized for its notable photostability. lumiprobe.com The presence of a trifluoromethyl group in its structure contributes to reduced photobleaching, a crucial feature for applications requiring prolonged or intense light exposure, such as STED microscopy. lumiprobe.com Its fluorescence remains stable across a broad pH range, from 4 to 10. axispharm.comaatbio.com
The quantum yield of this compound is reported to be 0.23. lumiprobe.comantibodies.comlunanano.ca This value indicates its efficiency in converting absorbed light into emitted fluorescence. While some other dyes, like certain rhodamine derivatives, are known for high quantum yields, this compound's combination of good quantum yield and high photostability makes it a robust choice for various imaging applications. lumiprobe.com For instance, while Cy5 is brighter than Alexa Fluor 647, the latter exhibits greater optical stability. axispharm.com
| Property | This compound |
| Excitation Maximum | 430-434 nm axispharm.comaatbio.comlumiprobe.com |
| Emission Maximum | 539-542 nm axispharm.comaatbio.comlumiprobe.com |
| Quantum Yield | 0.23 lumiprobe.comantibodies.comlunanano.ca |
| pH Sensitivity | Stable from pH 4 to 10 axispharm.comaatbio.com |
Hydrophilicity and Aggregation Tendencies in Aqueous Systems
This compound demonstrates good solubility in water and other polar solvents like DMF and DMSO. lumiprobe.comantibodies.com This hydrophilicity is attributed to the presence of a sulfo group, which also contributes to a higher quantum yield in aqueous solutions. lumiprobe.com Good water solubility is advantageous as it minimizes the tendency of the dye to aggregate in aqueous biological environments, a common issue with more hydrophobic dyes that can lead to quenching of the fluorescent signal and non-specific binding. aatbio.comaxispharm.com The inclusion of PEG (polyethylene glycol) linkers in some formulations can further enhance hydrophilicity and reduce protein and cell adhesion. axispharm.comaxispharm.com
Comparative Analysis of Signal-to-Noise Ratios in Imaging Applications
A high signal-to-noise ratio is critical for obtaining clear and reliable imaging data. This compound's large Stokes shift of approximately 112 nm, the difference between its excitation and emission maxima, is a significant advantage in this regard. lumiprobe.com This large separation helps to minimize spectral overlap and cross-talk between different fluorophores in multi-color imaging experiments, thereby improving the signal-to-noise ratio. lumiprobe.comaatbio.com Dyes with far-red emission, such as APDye Fluor 647 Alkyne, are noted for producing minimal background fluorescence, which enhances signal contrast. axispharm.com The use of fluorogenic dyes like CalFluor 488 Azide (B81097), which only become fluorescent upon reacting with their target, represents another strategy to minimize background noise and improve the signal-to-noise ratio. axispharm.com
Strategies for Minimizing Catalyst-Related Research Challenges in this compound Labeling
This compound is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. lumiprobe.com While highly efficient, the use of a copper catalyst can present challenges, particularly in live-cell imaging, due to the cytotoxicity of copper ions. axispharm.com
Several strategies can be employed to mitigate these issues:
Ligand Use: The addition of a copper-binding ligand can accelerate the reaction and protect biomolecules from oxidation by reactive oxygen species that can be generated under the reaction conditions. nih.gov
Copper-Free Click Chemistry: An alternative is to utilize strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. axispharm.comnih.gov This method involves using a strained cyclooctyne (B158145), such as DBCO, which reacts with an azide without the need for a metal catalyst. axispharm.comlumiprobe.com This approach is particularly advantageous for in vivo applications. axispharm.com
Considerations for Background Fluorescence and Non-Specific Binding in this compound Imaging
Background fluorescence and non-specific binding are common challenges in fluorescence imaging that can obscure the desired signal. thermofisher.comlabinsights.nl
Key considerations to address these issues include:
Optimizing Dye Concentration: Using the minimal effective concentration of the fluorescent dye can help reduce background from unbound probes. thermofisher.com
Washing Steps: Proper washing procedures are essential to remove unbound dye and reduce non-specific binding. labinsights.nl However, for sensitive applications, "no-wash" dyes like CalFluor probes offer an advantage by only fluorescing upon binding. axispharm.com
Blocking Agents: The use of blocking buffers can help to suppress background from non-specific antibody binding. biotium.com
Hydrophilic Dyes: The inherent hydrophilicity of this compound helps to reduce non-specific binding that can arise from hydrophobic interactions. aatbio.com
By carefully considering these performance characteristics and methodological strategies, researchers can effectively leverage the properties of this compound for high-quality and reliable results in a variety of fluorescence-based research applications.
Future Directions and Emerging Research Avenues for Apdye 430 Alkyne
Integration of APDye 430 Alkyne in Multi-Omics Research Methodologies for Systems Biology
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets from various "omics" fields. The chemical specificity of this compound makes it a powerful tool for this integrative approach. By participating in bioorthogonal click chemistry reactions, the dye can be used to tag and visualize specific classes of biomolecules that have been metabolically labeled with an azide-containing precursor. mdpi.com This enables researchers to selectively investigate the proteome, glycome, or lipidome within a single system.
For instance, the metabolic incorporation of azide-bearing amino acids (e.g., L-azidohomoalanine, AHA), sugars (e.g., N-azidoacetylgalactosamine, GalNAz), or lipids allows for the subsequent fluorescent labeling of newly synthesized proteins, glycans, and lipids with this compound. frontiersin.org Visualizing the localization and dynamics of these distinct molecular populations within the same cell or organism provides layers of information that can be integrated. This is crucial for understanding how different molecular pathways and networks interconnect and respond to stimuli, a central goal of systems biology. nih.gov
The ability to multiplex is key. While APDye 430 provides a robust signal in the green-yellow spectrum, its combination with other spectrally distinct alkyne-reactive dyes allows for the simultaneous tracking of multiple biomolecules. This approach, combined with quantitative proteomics techniques like Tandem Mass Tag (TMT) labeling, can correlate protein abundance with spatial organization, providing a more holistic view of cellular function. axispharm.com
Table 1: Application of this compound in Multi-Omics Approaches
| Omics Field | Metabolic Labeling Precursor | Target Biomolecule | Research Application |
| Proteomics | L-azidohomoalanine (AHA) | Newly Synthesized Proteins | Visualizing protein synthesis, localization, and turnover. |
| Glycomics | Ac4GalNAz | O-GlcNAc modified proteins/glycans | Imaging glycan distribution on cell surfaces and intracellularly. |
| Lipidomics | Azide-labeled choline (B1196258) or fatty acids | Phospholipids (B1166683), other lipids | Tracking lipid synthesis, trafficking, and membrane dynamics. mdpi.com |
Development of Novel this compound Derivatives for Enhanced Bioorthogonal Reactivity and Tunable Photophysical Properties
While this compound is highly effective for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the potential cytotoxicity of the copper catalyst can be a limitation for certain live-cell imaging experiments. nih.gov This has spurred the development of derivatives for copper-free click chemistry. biochempeg.com A significant future direction is the synthesis of APDye 430 derivatives incorporating strained alkynes, such as dibenzocyclooctyne (DBCO). biochempeg.comaxispharm.com These derivatives react efficiently with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds rapidly at physiological conditions without the need for a catalyst. nih.govru.nl Research has shown that SPAAC can be as efficient as, or even superior to, CuAAC for labeling certain biomolecules in living cells. frontiersin.org
Another major avenue of development is the fine-tuning of the dye's photophysical properties. axispharm.comaxispharm.com This involves creating a portfolio of "APDye 430-like" molecules with:
Varied Excitation/Emission Spectra: Shifting the spectral profile to create a wider palette of colors for more complex multiplexing experiments.
Increased Quantum Yield and Brightness: Engineering the fluorophore core to emit more photons per excitation event, enhancing sensitivity for detecting low-abundance targets.
Enhanced Photostability: Modifying the structure to reduce photobleaching, enabling longer-term imaging experiments and tracking of dynamic processes. axispharm.com
Large Stokes Shifts: Developing derivatives where the separation between excitation and emission maxima is increased, which improves signal-to-noise by minimizing spectral overlap in multi-color imaging. aatbio.com
These advancements will yield a new generation of probes with tailored characteristics, expanding the experimental possibilities for cell biologists and biochemists.
Table 2: Comparison of this compound and Potential Derivatives
| Compound | Reactive Group | Reaction Type | Key Advantage | Potential Application |
| This compound | Terminal Alkyne | CuAAC | High reaction efficiency with catalyst. lumiprobe.commedchemexpress.com | Fixed-cell imaging, in vitro labeling. |
| APDye 430 DBCO | Dibenzocyclooctyne | SPAAC (Copper-free) | Bioorthogonal in living systems, avoids copper toxicity. axispharm.com | Long-term live-cell imaging. |
| APDye 430 Picolyl Azide (B81097) | Picolyl Azide | SPAAC (Copper-free) | Enhanced reaction kinetics compared to standard azides. axispharm.com | Rapid labeling of alkyne-modified targets in vivo. |
| Future Tunable Dyes | Alkyne/Strained Alkyne | CuAAC/SPAAC | Optimized brightness, photostability, or spectral properties. | Advanced multiplexed imaging, high-sensitivity detection. |
Application of this compound in Microfluidic Platforms for Automated High-Throughput Research
Microfluidic technologies are transforming biological research by miniaturizing and automating complex experiments. atrandi.com These "lab-on-a-chip" platforms enable high-throughput screening (HTS) of thousands of reactions in parallel using picoliter to nanoliter volumes, drastically reducing reagent costs and experiment time. insightconferences.commdpi.com The success of these platforms depends on reliable and sensitive detection methods, a role for which fluorescent probes like this compound are ideally suited.
In droplet microfluidics, for example, individual cells can be encapsulated in tiny aqueous droplets, where they can be lysed and their contents analyzed. atrandi.com If these cells have been metabolically labeled with an azide-containing precursor, this compound can be introduced into the droplets to fluorescently tag the target biomolecules. The fluorescence of each droplet can then be rapidly read by a detector, allowing for the screening of vast libraries for drug discovery, enzyme evolution, or single-cell sequencing applications. atrandi.commdpi.com The ability to automate the entire workflow—from droplet generation and reagent mixing to detection—makes this a powerful combination. researchgate.net The stable and bright fluorescence of APDye 430 ensures a robust signal that can be easily quantified in these high-speed systems. axispharm.com
Expansion into Mechanistic Studies of Biological Processes at the Nanoscale
Understanding the intricate machinery of the cell requires visualizing biological processes at a resolution beyond the diffraction limit of conventional light microscopy (~200-300 nm). nih.gov Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have broken this barrier, achieving resolutions down to 10-20 nm. axispharm.comibidi.com These methods enable researchers to see the nanoscale organization of proteins, lipids, and other molecules. nih.gov
This compound and its derivatives are becoming essential tools for such studies. axispharm.com By using click chemistry to attach the dye to a specific molecular target, researchers can pinpoint its location with nanoscale precision. frontiersin.org This opens the door to investigating fundamental biological questions that were previously unanswerable:
Protein-Protein Interactions: By labeling two different proteins with spectrally distinct super-resolution compatible dyes, it is possible to determine if they colocalize and interact at the nanoscale, providing direct evidence of complex formation. harvard.edunih.govplos.org
Membrane Organization: The spatial distribution of specific glycans or proteins within the plasma membrane can be mapped with high precision, revealing details about the structure of membrane domains. frontiersin.org
Viral Assembly: The process of how individual viral proteins come together to form a complete virion can be visualized step-by-step.
The photostable nature of dyes like APDye 430 is particularly advantageous for SRM techniques like dSTORM, which require the fluorophore to withstand repeated laser excitation cycles. axispharm.comibidi.com As SRM becomes more widespread, the demand for bright, photostable, and specifically targeted fluorescent probes like this compound will continue to grow, pushing the boundaries of what we can see inside a living cell.
Q & A
Q. What are the key photophysical properties of APDye 430 Alkyne, and how do they influence its application in fluorescence-based assays?
this compound exhibits excitation/emission maxima at 430/542 nm, with high photostability and pH insensitivity across a broad range (pH 3–10) . These properties make it suitable for long-term imaging and experiments under variable pH conditions. Researchers should validate its spectral overlap with other fluorophores in multiplex assays using tools like fluorescence spectrophotometry. For example, its emission at 542 nm may overlap with red-emitting dyes, necessitating spectral unmixing techniques .
Q. What standard protocols are recommended for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?
A typical protocol involves:
- Dissolving this compound in DMSO (1–5 mM stock).
- Reacting with azide-functionalized biomolecules (e.g., proteins, antibodies) in a 1:1–1:5 molar ratio.
- Using 1–5 mM CuSO₄, 5–10 mM sodium ascorbate, and a stabilizing ligand (e.g., THPTA) in PBS (pH 7.4) at 25°C for 1–2 hours . Researchers must optimize reaction time and copper concentration to minimize quenching of fluorescence by copper ions .
Q. How does this compound compare to spectrally similar dyes like Alexa Fluor 430 in terms of brightness and photostability?
this compound has a molar extinction coefficient of ~15,000 M⁻¹cm⁻¹, comparable to Alexa Fluor 430, but superior photostability under prolonged illumination . Brightness can be quantified using fluorescence microscopy with standardized exposure settings. For rigorous comparisons, include control experiments measuring signal-to-noise ratios under identical imaging conditions .
Advanced Research Questions
Q. How can researchers mitigate fluorescence quenching in CuAAC reactions involving this compound?
Quenching arises from copper ions binding to the dye. Strategies include:
- Ligand optimization : Use THPTA or BTTAA ligands to stabilize Cu(I) and reduce free copper .
- Post-reaction purification : Remove copper via size-exclusion chromatography or dialysis .
- Alternative catalysts : Test non-copper catalysts (e.g., strained alkynes) if compatibility with downstream assays is critical . Document quenching effects using fluorescence lifetime measurements .
Q. What experimental controls are essential when using this compound for protein labeling in live-cell imaging?
Critical controls include:
- No-azide control : Confirm specificity by omitting azide-modified targets.
- Copper-free control : Verify that labeling requires CuAAC catalysis.
- Competitive inhibition : Pre-treat with excess non-fluorescent alkyne to block binding .
- Cytotoxicity assay : Monitor cell viability post-labeling using MTT or Calcein-AM .
Q. How can conflicting data on this compound’s reactivity with non-azide substrates be resolved?
this compound may react with carbonyl groups (e.g., aldehydes) under specific conditions. To address discrepancies:
Q. What methodologies enable dual labeling using this compound and orthogonal click chemistry probes (e.g., tetrazines)?
Sequential labeling protocols are recommended:
- Order of reactions : Perform strain-promoted azide-alkyne cycloaddition (SPAAC) first, followed by CuAAC to avoid copper interference .
- Spatiotemporal control : Use light-activated catalysts for site-specific labeling .
- Validation : Confirm orthogonality via gel electrophoresis or Förster resonance energy transfer (FRET) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to quantify this compound’s labeling efficiency?
- Titration series : Vary alkyne:azide ratios (1:1 to 1:10) and measure fluorescence intensity using plate readers or flow cytometry .
- Data normalization : Express efficiency as a percentage of maximal signal observed at saturation .
- Statistical models : Fit data to a Hill equation to determine EC₅₀ and cooperativity .
Q. What analytical frameworks are suitable for interpreting heterogeneous this compound labeling in tissue samples?
- Image segmentation : Use tools like ImageJ or Ilastik to quantify fluorescence distribution in regions of interest .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate labeling patterns with histological features .
- Error analysis : Report coefficient of variation (CV) across replicates to assess technical variability .
Cross-Disciplinary Applications
Q. How can this compound be integrated with CRISPR-based tagging systems for real-time tracking of genomic loci?
- Fusion constructs : Engineer CRISPR-Cas9 systems with azide-modified guide RNAs.
- Live-cell compatibility : Optimize reaction conditions (e.g., reduced copper concentrations) to maintain cell viability .
- Super-resolution imaging : Combine with dSTORM or PALM to achieve sub-diffraction-limit resolution .
Q. What strategies enhance the stability of this compound in aqueous buffers for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
